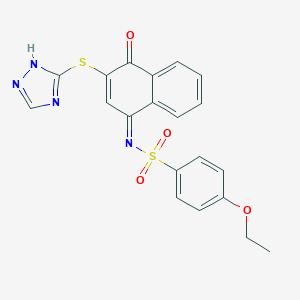![molecular formula C19H19N3O4S B280863 N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide](/img/structure/B280863.png)
N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide, also known as QNZ, is a novel small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. QNZ has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in regulating immune and inflammatory responses.
作用机制
N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide acts by inhibiting the activity of NF-κB, a transcription factor that plays a key role in regulating immune and inflammatory responses. NF-κB is activated in response to various stimuli such as cytokines, bacterial and viral infections, and oxidative stress. Once activated, NF-κB translocates to the nucleus and binds to DNA, resulting in the expression of genes that promote inflammation and cell survival. N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide inhibits the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes and promoting apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide induces apoptosis by activating caspases and inducing DNA fragmentation. N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide also inhibits the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL. In animal models of autoimmune diseases, N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to inhibit the proliferation of T cells and B cells, which play a key role in autoimmune diseases.
实验室实验的优点和局限性
N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to be selective for NF-κB and does not inhibit other transcription factors. However, N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for in vitro studies. N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide is also unstable in aqueous solutions and can degrade over time.
未来方向
There are several future directions for the research on N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide. One direction is to investigate the potential therapeutic applications of N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide in other diseases such as neurodegenerative diseases and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of NF-κB that can overcome the limitations of N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide. Additionally, the development of new methods for the synthesis of N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide and its analogs could lead to the discovery of novel inhibitors with improved properties.
合成方法
The synthesis of N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 2-aminobenzamide, which is reacted with 8-chloroquinoline to form an intermediate compound. This intermediate is then reacted with sodium sulfite and potassium carbonate to form the final product, N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide. The synthesis of N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide is a complex process that requires specialized equipment and expertise.
科学研究应用
N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Studies have shown that N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide can inhibit the growth of cancer cells and induce apoptosis in cancer cells. N-(2-methoxyethyl)-2-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to reduce inflammation in animal models of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
属性
分子式 |
C19H19N3O4S |
|---|---|
分子量 |
385.4 g/mol |
IUPAC 名称 |
N-(2-methoxyethyl)-2-(quinolin-8-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C19H19N3O4S/c1-26-13-12-21-19(23)15-8-2-3-9-16(15)22-27(24,25)17-10-4-6-14-7-5-11-20-18(14)17/h2-11,22H,12-13H2,1H3,(H,21,23) |
InChI 键 |
RKJWXMZTCKZMGS-UHFFFAOYSA-N |
SMILES |
COCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
规范 SMILES |
COCCNC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-fluoro-N-[4-hydroxy-3-(8-quinolinylthio)-1-naphthyl]benzenesulfonamide](/img/structure/B280781.png)
![4-fluoro-N-[4-hydroxy-3-(1H-1,2,4-triazol-5-ylsulfanyl)naphthalen-1-yl]benzenesulfonamide](/img/structure/B280782.png)
![N-[4-hydroxy-3-(phenylsulfanyl)-1-naphthyl]-4-methoxybenzenesulfonamide](/img/structure/B280783.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylthio)-1-naphthyl]-4-isopropylbenzenesulfonamide](/img/structure/B280784.png)
![N-[4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl]thiophene-2-sulfonamide](/img/structure/B280790.png)
![4-isopropyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280792.png)

![4-ethyl-N-[(1Z)-4-oxo-3-(1H-1,2,4-triazol-3-ylthio)naphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B280794.png)
![2-Methoxyethyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280795.png)
![Isopropyl 2-methyl-5-[(8-quinolinylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280798.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280802.png)
![N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280803.png)
![N-(3-acetyl-2-methylnaphtho[1,2-b]furan-5-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B280806.png)
![N-(7,7-dimethyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-8-quinolinesulfonamide](/img/structure/B280807.png)